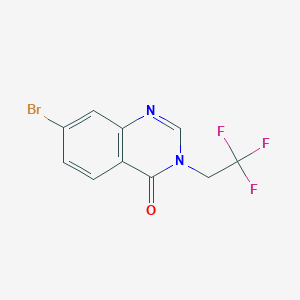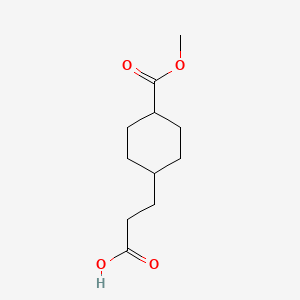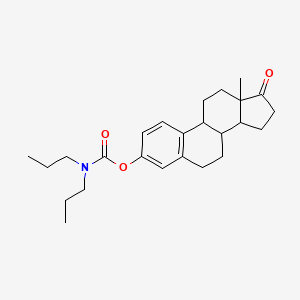
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 2,2,2-trifluoroethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with 2,2,2-trifluoroethyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring structure.
Bromination: The final step involves the bromination of the quinazoline ring using a brominating agent, such as N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents such as dimethylformamide or tetrahydrofuran and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: New quinazoline derivatives with different substituents at the 7-position.
Oxidation and Reduction: Compounds with altered oxidation states or functional groups.
Hydrolysis: Carboxylic acids or amides derived from the parent compound.
科学研究应用
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.
Chemical Biology: The compound is employed in chemical biology research to investigate the mechanisms of action of quinazoline-based inhibitors.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt key signaling pathways involved in cell proliferation, survival, and apoptosis, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- 7-Chloro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- 7-Fluoro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- 7-Iodo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
Comparison
Compared to its similar compounds, 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is unique due to the presence of the bromine atom at the 7-position. This bromine atom can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. For example, the bromine atom may enhance the compound’s ability to interact with specific biological targets, leading to improved therapeutic efficacy.
属性
分子式 |
C10H6BrF3N2O |
|---|---|
分子量 |
307.07 g/mol |
IUPAC 名称 |
7-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O/c11-6-1-2-7-8(3-6)15-5-16(9(7)17)4-10(12,13)14/h1-3,5H,4H2 |
InChI 键 |
MXFYPENXIIPMIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)N=CN(C2=O)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)




![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)


![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)
![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)

![1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)

